molecular formula C11H9ClN2O3S B215396 4-(3-Chlorophenoxy)-3-pyridinesulfonamide

4-(3-Chlorophenoxy)-3-pyridinesulfonamide

Cat. No. B215396
M. Wt: 284.72 g/mol
InChI Key: NIMSCLYHPPDMNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Chlorophenoxy)-3-pyridinesulfonamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase (JAK) enzymes. It was initially developed as a potential treatment for autoimmune diseases, such as rheumatoid arthritis and psoriasis. However, it has also shown promise in the treatment of various other diseases, including cancer and alopecia areata.

Mechanism of Action

4-(3-Chlorophenoxy)-3-pyridinesulfonamide works by inhibiting the activity of JAK enzymes, which play a key role in the signaling pathways of various cytokines and growth factors. By blocking JAK activity, 4-(3-Chlorophenoxy)-3-pyridinesulfonamide can prevent the activation of downstream signaling pathways, which can lead to the suppression of inflammation and the inhibition of tumor growth.
Biochemical and Physiological Effects
4-(3-Chlorophenoxy)-3-pyridinesulfonamide has been shown to have a number of biochemical and physiological effects. It can reduce the production of cytokines, such as interleukin-6 and tumor necrosis factor-alpha, which are involved in the inflammatory response. It can also inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death.

Advantages and Limitations for Lab Experiments

4-(3-Chlorophenoxy)-3-pyridinesulfonamide has several advantages for use in lab experiments. It is a small molecule inhibitor, which makes it easy to administer and study. It also has a high degree of specificity for JAK enzymes, which reduces the risk of off-target effects. However, 4-(3-Chlorophenoxy)-3-pyridinesulfonamide can also have limitations in lab experiments, as it may not fully replicate the complex interactions that occur in vivo.

Future Directions

There are several future directions for research on 4-(3-Chlorophenoxy)-3-pyridinesulfonamide. One area of interest is the development of new JAK inhibitors with improved selectivity and potency. Another area of research is the investigation of the potential use of 4-(3-Chlorophenoxy)-3-pyridinesulfonamide in combination with other drugs for the treatment of various diseases. Finally, there is also interest in studying the long-term effects of 4-(3-Chlorophenoxy)-3-pyridinesulfonamide on immune function and cancer progression.

Synthesis Methods

4-(3-Chlorophenoxy)-3-pyridinesulfonamide can be synthesized using a multi-step process starting from 3-chlorophenol and pyridine-3-sulfonamide. The first step involves the synthesis of 3-chlorophenoxyacetic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with pyridine-3-sulfonamide to yield 4-(3-Chlorophenoxy)-3-pyridinesulfonamide.

Scientific Research Applications

4-(3-Chlorophenoxy)-3-pyridinesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to be effective in the treatment of rheumatoid arthritis, psoriasis, and inflammatory bowel disease. In addition, it has also been investigated for its potential use in the treatment of various types of cancer, including leukemia and lymphoma.

properties

Product Name

4-(3-Chlorophenoxy)-3-pyridinesulfonamide

Molecular Formula

C11H9ClN2O3S

Molecular Weight

284.72 g/mol

IUPAC Name

4-(3-chlorophenoxy)pyridine-3-sulfonamide

InChI

InChI=1S/C11H9ClN2O3S/c12-8-2-1-3-9(6-8)17-10-4-5-14-7-11(10)18(13,15)16/h1-7H,(H2,13,15,16)

InChI Key

NIMSCLYHPPDMNL-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Cl)OC2=C(C=NC=C2)S(=O)(=O)N

Canonical SMILES

C1=CC(=CC(=C1)Cl)OC2=C(C=NC=C2)S(=O)(=O)N

solubility

42.7 [ug/mL]

Origin of Product

United States

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